(5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
CAS No.:
Cat. No.: VC10904702
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN2O |
|---|---|
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | (5-bromopyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
| Standard InChI | InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |
| Standard InChI Key | BGJUBWQOROAVIK-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |
Introduction
(5-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that combines a brominated pyridine ring with a dihydroquinoline moiety through a methanone linkage. This unique structure suggests potential applications in medicinal chemistry due to the presence of a bromine atom, which is known to enhance biological activity through halogenation, and the methanone group, which contributes to its reactivity.
Synthesis Methods
The synthesis of (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step reactions that require careful control of conditions to ensure the formation of the desired structure. Common methods include:
-
Condensation Reactions: Involving the reaction of a brominated pyridine derivative with a dihydroquinoline precursor in the presence of a catalyst.
-
Coupling Reactions: Utilizing palladium or copper catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and dihydroquinoline moieties.
Biological Activity and Potential Applications
| Potential Biological Activities | Description |
|---|---|
| Anticancer Activity | Potential to inhibit tumor growth or proliferation. |
| Antimicrobial Activity | Possible effectiveness against bacterial or fungal pathogens. |
| Anti-inflammatory Activity | May reduce inflammation in biological systems. |
Similar Compounds and Comparison
Similar compounds include derivatives that share structural features with (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, such as:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | Contains an aldehyde instead of a ketone. |
| (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | C15H14BrN3O2 | Incorporates a pyrrolidine ring. |
| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | Isoquinoline structure with different reactivity. |
Future Research Directions
Future studies should focus on:
-
In Vitro and In Vivo Studies: To determine the compound's specific biological activities and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: To explore how modifications to the compound's structure affect its biological activity.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand how the compound is metabolized and interacts with biological systems.
Given the current lack of detailed research findings specific to (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, further investigation is necessary to fully elucidate its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume